2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid
Description
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a methyl group on the benzoic acid moiety
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(16)8-13(11)19-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFEMYYCHDGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691064 | |
| Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-83-4 | |
| Record name | 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Another synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-methoxytoluene with methyl benzoate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-2-methoxyphenyl)-6-methylbenzoic acid.
Reduction: Formation of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzyl alcohol.
Substitution: Formation of 2-(4-Substituted-2-methoxyphenyl)-6-methylbenzoic acid derivatives.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)acetic acid
- 4-Chloro-2-methoxybenzoic acid
- 2-(4-Chloro-2-methylphenyl)benzoic acid
Uniqueness
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with a methyl group on the benzoic acid moiety, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
